molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4

D-[1-2H]Mannose

Cat. No. B1146200
CAS RN: 115973-81-4
M. Wt: 181.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose is a type of sugar that’s related to glucose . It occurs naturally in your body and is also found in some plants in the form of starch . Several fruits and vegetables contain D-mannose, including cranberries, apples, oranges, peaches, broccoli, and green beans . It is often taken as a supplement to help treat and prevent urinary tract infections (UTIs) .


Molecular Structure Analysis

The molecular formula of D-Mannose is C6H12O6 . Its molecular weight is 180.1559 . The IUPAC Standard InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 .


Physical And Chemical Properties Analysis

The physical state of D-Mannose is solid . It appears as a crystalline powder . The molecular weight of D-Mannose is 180.1559 .

Scientific Research Applications

Prevention and Treatment of Urinary Tract Infections (UTIs)

D-Mannose has been found to be effective in the prevention and treatment of UTIs . It potentially inhibits Escherichia coli, the main causative organism of UTIs, from attaching to the urothelium and causing infection . Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs .

Antibiotic Resistance

The use of D-Mannose has been linked to a reduction in antibiotic resistance. For instance, in patients treated with trimethoprim-sulfamethoxazole for a month, 90% of the UTI causing Escherichia coli strains were resistant to the antibiotic, whereas in the control group, subject to cranberry juice, the incidence was 28% .

Treatment of Carbohydrate-Deficient Glycoprotein Syndrome Type 1b

D-Mannose is used for an inherited disorder called carbohydrate-deficient glycoprotein syndrome type 1b . This is a genetic defect that D-Mannose might help treat .

Prevention of Bacterial Adhesion

D-Mannose has the potential to prevent certain kinds of bacteria from sticking to the walls of the urinary tract, thereby preventing infection .

Antibiotic Screening Agent in Research on Transgenic Plants

In addition to the aforementioned physiological benefits, D-Mannose can be used as an antibiotic screening agent in research on transgenic plants .

Synthesis of Glycoproteins

D-Mannose is known to be synthesized in the body from glucose for the synthesis of glycoproteins .

Mechanism of Action

Target of Action

D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . E. coli is the main causative organism in urinary tract infections (UTIs), affecting a significant proportion of adult women .

Mode of Action

D-Mannose acts by inhibiting the bacterial adhesion to the urothelium . It can inhibit the bacterial adhesion to the urothelium, thereby preventing bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic E. coli adhesion and invasion of the uroepithelial cells .

Biochemical Pathways

D-Mannose is involved in the O-mannosylation pathway for protein post-translational modification . O-Linked mannose (O-mannose) glycans are initiated by covalent linkage of mannose to the hydroxyl oxygen of a serine or threonine amino acid residue . O-Mannose may then be extended by the addition of other monosaccharides and functional groups to form a variety of glycan structures .

Pharmacokinetics

D-Mannose is rapidly absorbed and reaches the peripheral organs in about 30 minutes, then is excreted by the urinary tract .

Result of Action

The result of D-Mannose’s action is the prevention of urinary tract infections (UTIs). By inhibiting the adhesion of bacteria to the urothelium, D-mannose mimics urothelial barrier function . By binding free D-mannose in the urine rather than proteins on the vesical cell’s surface, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .

Action Environment

The action of D-Mannose is influenced by the urinary environment. When excreted in urine, D-Mannose potentially inhibits E. coli from attaching to the urothelium and causing infection . The effectiveness of D-Mannose in reducing the risk of UTI and its recurrence has been noted in clinical evidence . The sugar content of d-mannose should be considered as it competes with glucose for the same transporter and hexokinase .

Safety and Hazards

D-Mannose is possibly safe for most adults when taken for up to 6 months . It can cause diarrhea and nausea . High doses of D-Mannose may cause kidney damage . Always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .

Future Directions

There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .

properties

IUPAC Name

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QBVPYQBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1-2H]Mannose

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